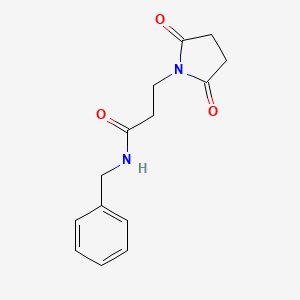

N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)propanamide” is a compound that has been identified as a broad-spectrum hybrid anticonvulsant . It has shown potent protection across the most important animal acute seizure models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz (32 mA) test in mice .

Molecular Structure Analysis

The InChI code for the compound is1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.17 .Mechanism of Action

Target of Action

N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as AS-1, primarily targets the glutamate transporter EAAT2 . EAAT2 plays a crucial role in the regulation of extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity .

Mode of Action

AS-1 acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the concentration of extracellular glutamate .

Biochemical Pathways

The primary biochemical pathway affected by AS-1 is the glutamate neurotransmission pathway . By enhancing the uptake of glutamate via EAAT2, AS-1 helps maintain the balance of glutamate in the synaptic cleft, preventing overexcitation of neurons and potential neurotoxicity .

Pharmacokinetics

It does, however, moderately inhibit CYP2C9 at a concentration of 10 μM . AS-1 also exhibits very good permeability in the parallel artificial membrane permeability assay test , indicating a favorable bioavailability profile.

Result of Action

AS-1 has demonstrated broad-spectrum antiseizure activity across various in vivo mouse seizure models, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz (32 mA) test . It has also shown potent protection in the 6-Hz (44 mA) test, a model of drug-resistant epilepsy . Furthermore, AS-1 has been found to delay the progression of kindling induced by repeated injection of PTZ in mice .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-12(15-10-11-4-2-1-3-5-11)8-9-16-13(18)6-7-14(16)19/h1-5H,6-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFSEZJHZHRVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)

![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)